8-(benzylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione 8-(benzylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16089363
InChI: InChI=1S/C18H22N4O2S/c1-12(2)9-10-22-14-15(21(3)17(24)20-16(14)23)19-18(22)25-11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,20,23,24)
SMILES:
Molecular Formula: C18H22N4O2S
Molecular Weight: 358.5 g/mol

8-(benzylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC16089363

Molecular Formula: C18H22N4O2S

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

8-(benzylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione -

Specification

Molecular Formula C18H22N4O2S
Molecular Weight 358.5 g/mol
IUPAC Name 8-benzylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Standard InChI InChI=1S/C18H22N4O2S/c1-12(2)9-10-22-14-15(21(3)17(24)20-16(14)23)19-18(22)25-11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,20,23,24)
Standard InChI Key LMTGHRYKPIXNCU-UHFFFAOYSA-N
Canonical SMILES CC(C)CCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C

Introduction

Structural Characterization and Molecular Properties

Core Molecular Architecture

8-(Benzylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione (IUPAC name: 8-benzylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione) is a purine-based heterocyclic compound featuring a dione scaffold at positions 2 and 6. The molecule incorporates three distinct substituents:

  • A 3-methylbutyl (isopentyl) group at position 7, enhancing lipophilicity and potential membrane permeability .

  • A benzylthio moiety at position 8, introducing steric bulk and sulfur-mediated reactivity .

  • A methyl group at position 3, which may influence ring tautomerism and hydrogen-bonding interactions .

The molecular formula is C₁₈H₂₂N₄O₂S, with a molecular weight of 358.46 g/mol .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for various adducts, critical for mass spectrometric identification, are documented:

Adductm/zPredicted CCS (Ų)
[M+H]+359.15364185.8
[M+Na]+381.13558200.4
[M-H]-357.13908187.3

These values suggest moderate gas-phase stability, with sodium adducts exhibiting larger CCS due to ionic radius effects .

Comparative Structural Analysis

When contrasted with simpler purine diones like 1-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione (CID 11821203), the addition of the isopentyl and benzylthio groups in the target compound increases molecular complexity. The benzylthio substitution at position 8 distinguishes it from classical xanthine derivatives, potentially altering adenosine receptor binding profiles .

Hazard CategoryGHS CodePictogram
Skin Irritation (Category 2)H315⚠️
Eye Irritation (Category 2A)H319⚠️
Respiratory Toxicity (Category 3)H335⚠️

Handling requires PPE including nitrile gloves and safety goggles to prevent contact with skin or eyes .

Stability and Decomposition

The compound is stable under standard laboratory conditions (20–25°C) but may decompose upon prolonged exposure to strong oxidizers, yielding carbon/nitrogen/sulfur oxides . Storage recommendations include airtight containers under inert gas to prevent thioether oxidation.

Biological Implications and Research Applications

Putative Pharmacological Activity

Though direct bioactivity data are unavailable, structural analogs suggest potential avenues:

  • Adenosine Receptor Modulation: The purine dione core is shared by xanthine-based adenosine antagonists. The benzylthio group may enhance A₂A receptor selectivity over A₁ subtypes .

  • Phosphodiesterase Inhibition: Methyl substitutions at N-3/N-7 are common in PDE4 inhibitors, though the isopentyl chain could redirect tissue distribution .

ADME Predictions

Computational models (e.g., SwissADME) forecast:

  • Lipophilicity: LogP ≈ 2.8 (moderate, suitable for blood-brain barrier penetration).

  • Solubility: Poor aqueous solubility (<0.1 mg/mL), necessitating formulation with co-solvents.

  • Metabolic Sites: Likely hepatic oxidation of the isopentyl chain and glucuronidation of the benzylthio group.

Future Research Directions

Priority Investigations

  • In Vitro Receptor Screening: Comprehensive profiling against adenosine (A₁, A₂A, A₂B, A₃) and P2Y receptors.

  • Cytotoxicity Assays: Evaluate IC₅₀ values in hepatic (HepG2) and renal (HEK293) cell lines.

  • Prodrug Development: Esterification of the dione moiety to improve oral bioavailability.

Synthetic Chemistry Opportunities

  • Regioselective Modifications: Explore alkylation at N-1 or N-9 positions to diversify activity.

  • Sulfur Oxidation: Generate sulfoxide/sulfone derivatives to assess redox-dependent pharmacology.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator